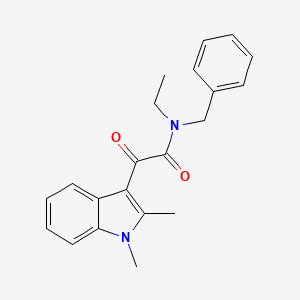

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(1,2-dimethyl-1H-indol-3-yl)-N-ethyl-2-oxoacetamide, also known as BDI, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BDI is a derivative of indole, which is a heterocyclic organic compound that is widely found in nature. The unique structure of BDI makes it an attractive molecule for research in the areas of medicinal chemistry, drug discovery, and material science.

Scientific Research Applications

Chemistry and Pharmacology of Synthetic Opioids

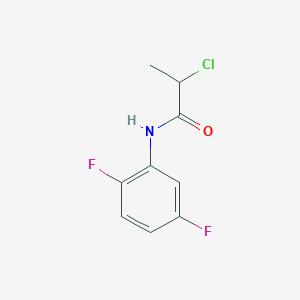

A detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, particularly N-substituted benzamides and acetamides, explores their emergence as substances of abuse. These compounds, developed in the 1970s and 1980s, include U-drugs like U-47700, highlighting the importance of monitoring related compounds and the impact of stereochemistry on potency. International early warning systems play a crucial role in tracking these psychoactive substances for risk assessments and toxicological detection (Sharma et al., 2018).

Indole Synthesis Techniques

Indole alkaloids, such as those derived from tryptophan, have inspired the development of new synthesis methods. A comprehensive classification of indole syntheses is proposed, focusing on the last bond formed in the indole ring. This review illuminates the historical and contemporary approaches to indole construction, noting significant contributions across nine strategies. It emphasizes the importance of systematic classification to avoid duplication and foster advancements in indole synthesis (Taber & Tirunahari, 2011).

Biological Effects of Acetamide Derivatives

The toxicological profiles of acetamide and its derivatives, including N,N-dimethylacetamide and N-methylacetamide, have been reviewed, showcasing their commercial importance and biological effects. This update emphasizes the variability in biological responses among these chemicals, based on their usage and potential health impacts, underscoring the need for continuous evaluation of their effects on human health and the environment (Kennedy, 2001).

Tryptamine Derivatives: Recreational Use and Toxicity

A review of tryptamines and their derivatives, including their structure, effects, pharmacology, and toxicity, highlights the diversity and potential risks associated with these compounds. Tryptamines, including DMT and psilocybin, exhibit varied hallucinogenic properties, necessitating comprehensive analysis to understand their impact on public health and safety (Tittarelli et al., 2014).

Advanced Oxidation Processes for Acetaminophen Degradation

A study on the degradation of acetaminophen via advanced oxidation processes (AOPs) explores kinetics, mechanisms, and biotoxicity of by-products. This research aids in understanding the environmental impact of pharmaceutical pollutants and contributes to the development of effective treatment methods to mitigate risks to ecosystems (Qutob et al., 2022).

properties

IUPAC Name |

N-benzyl-2-(1,2-dimethylindol-3-yl)-N-ethyl-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O2/c1-4-23(14-16-10-6-5-7-11-16)21(25)20(24)19-15(2)22(3)18-13-9-8-12-17(18)19/h5-13H,4,14H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCVARHDZWQVWNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(=O)C2=C(N(C3=CC=CC=C32)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[1-(4-Tert-butylanilino)-1-oxopropan-2-yl] 6-chloropyridine-3-carboxylate](/img/structure/B2523269.png)

![N-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2523272.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2523276.png)

![N-{(E)-[4-(trifluoromethoxy)phenyl]methylidene}-5-isoquinolinamine](/img/structure/B2523277.png)

![N-cyclopentyl-2-(1-(2-methylbenzyl)-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)acetamide](/img/structure/B2523278.png)

![3-amino-N-(2,6-dichlorophenyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2523279.png)